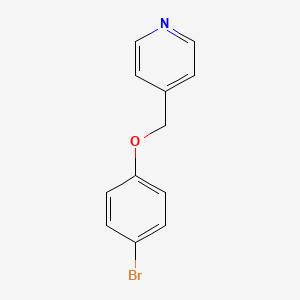

4-(4-Bromophenoxymethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenoxymethyl)pyridine, also known as 4-BPMP, is an organic compound with a wide range of applications in the scientific research and industrial sectors. It is a colorless, volatile liquid that has a boiling point of 94-95 °C and a melting point of -19 °C. 4-BPMP is a versatile compound that can be used for a variety of purposes, such as synthesis, catalysis, and as a reactant in organic synthesis. It is also used as a reagent in the preparation of pharmaceuticals and other organic compounds.

Applications De Recherche Scientifique

Synthesis of Polysubstituted Pyridines

This compound is utilized in the synthesis of polysubstituted pyridines, which are valuable in various chemical reactions due to their enhanced reactivity and potential for further functionalization. The process involves base-promoted reactions with ynones to achieve direct β-C(sp³)-H functionalization of enaminones under metal-free conditions .

Catalyst in Organic Synthesis

4-(4-Bromophenoxymethyl)pyridine serves as a catalyst in organic synthesis, particularly in the C-H addition to olefins. This method is efficient, general, and atom-economical, compatible with a wide range of pyridine and olefin substrates including α-olefins, styrenes, and conjugated dienes .

Construction of Covalent Organic Frameworks (COFs)

The compound is used in the construction of COFs, which are crystalline structures with permanent porosity and designable organic skeletons. These frameworks serve as excellent adsorbents due to their stable and porous nature .

Polymer Synthesis

In polymer science, 4-(4-Bromophenoxymethyl)pyridine is a precursor for synthesizing pyridine-containing dibromo compounds. These compounds are then polymerized with other monomers via Suzuki coupling to afford polymers with specific properties .

Photochemical Radical Generation

This compound finds unique applications in materials science through photochemical reactions that generate stable radical species under ambient conditions. It facilitates the photogeneration of stable radicals from a 4-substituted pyridine derivative in the presence of water and air at room temperature .

Propriétés

IUPAC Name |

4-[(4-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJZMMMXIJZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640876 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016783-69-9 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.